molecular formula C11H17N3O6S B1260984 5-Methoxyaminomethyl-2-thiouridine

5-Methoxyaminomethyl-2-thiouridine

Cat. No. B1260984
M. Wt: 319.34 g/mol
InChI Key: RJUNHHFZFRMZQQ-FDDDBJFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxyaminomethyl-2-thiouridine is a thiouridine that is 2-thiouridine bearing an additional methoxyaminomethyl substituent at position 5 on the thiouracil ring.

Scientific Research Applications

1. Molecular Conformations in tRNA

Yokoyama, Yamaizumi, Nishimura, and Miyazawa (1979) studied the conformational characteristics of 5-methoxyaminomethyl-2-thiouridine and related compounds, emphasizing their role in stabilizing the conformation of transfer RNAs (tRNAs). They found that these nucleotides are almost exclusively in a specific conformation, contributing to the stability of tRNA's structure Yokoyama et al., 1979.

2. Chemical Reactivity and Potential Applications

Ogihara and Mitsunobu (1982) explored the chemical reactivity of this compound with dipotassium diazenedicarboxylate and other agents, providing insights into its potential chemical applications Ogihara & Mitsunobu, 1982.

3. Synthesis and Application in Antimetabolites

Ikeda, Tanaka, and Mizuno (1975) developed a method for synthesizing this compound from uridine, highlighting its relevance in the preparation of potential antimetabolites Ikeda et al., 1975.

4. Role in tRNA Wobble Modification and Decoding

Noma, Sakaguchi, and Suzuki (2009) characterized the sulfur-relay system involved in the biogenesis of this compound at tRNA wobble positions, elucidating its crucial role in accurate codon-anticodon pairing and decoding in eukaryotes Noma, Sakaguchi, & Suzuki, 2009.

properties

Molecular Formula

C11H17N3O6S

Molecular Weight

319.34 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(methoxyamino)methyl]-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C11H17N3O6S/c1-19-12-2-5-3-14(11(21)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,21)/t6-,7-,8-,10-/m1/s1

InChI Key

RJUNHHFZFRMZQQ-FDDDBJFASA-N

Isomeric SMILES

CONCC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

CONCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyaminomethyl-2-thiouridine
Reactant of Route 2
5-Methoxyaminomethyl-2-thiouridine
Reactant of Route 3
Reactant of Route 3
5-Methoxyaminomethyl-2-thiouridine
Reactant of Route 4
5-Methoxyaminomethyl-2-thiouridine
Reactant of Route 5
5-Methoxyaminomethyl-2-thiouridine
Reactant of Route 6
5-Methoxyaminomethyl-2-thiouridine

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